1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is a synthetic organic compound that features a furan ring, a pyrazole ring, and a phenylurea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One possible route could be:
Formation of the furan-2-yl-ethyl intermediate: This might involve the reaction of furan with an appropriate alkylating agent.
Introduction of the pyrazole ring: The intermediate could then be reacted with a pyrazole derivative under suitable conditions.
Formation of the phenylurea moiety: Finally, the compound could be treated with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could yield pyrazolines.
Scientific Research Applications
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety might enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(2-(furan-2-yl)ethyl)-3-phenylurea: Lacks the pyrazole ring.
1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the furan ring.
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea: Lacks the phenyl group.
Uniqueness
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is unique due to the combination of the furan, pyrazole, and phenylurea moieties, which might confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAWVJXCNMSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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